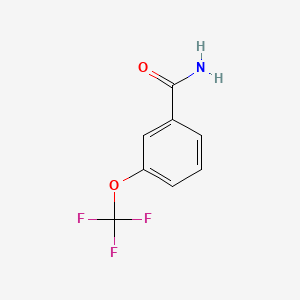

3-(Trifluoromethoxy)benzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRANUIMYSXUNCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334878 | |

| Record name | 3-(Trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-91-3 | |

| Record name | 3-(Trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 658-91-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethoxy)benzamide (CAS Number: 658-91-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 3-(Trifluoromethoxy)benzamide. The information is curated for professionals in the fields of chemical research and pharmaceutical development, with a focus on presenting clear, actionable data and methodologies.

Core Physicochemical Properties

This compound is a solid organic compound notable for the presence of a trifluoromethoxy group, a moiety of increasing interest in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity.

Table 1: Physicochemical Data for this compound

| Property | Value | Citation(s) |

| CAS Number | 658-91-3 | [1] |

| Molecular Formula | C₈H₆F₃NO₂ | [2][3] |

| Molecular Weight | 205.14 g/mol | |

| Physical Form | Solid | |

| Melting Point | 115-117 °C | |

| Boiling Point | 233.8 ± 40.0 °C (Predicted) | |

| Density | 1.381 ± 0.06 g/cm³ (Predicted) | |

| InChI Key | RRANUIMYSXUNCN-UHFFFAOYSA-N | [2] |

| Purity (Typical) | 98% |

Synthesis and Characterization

The synthesis of this compound can be logically achieved from its corresponding carboxylic acid, 3-(Trifluoromethoxy)benzoic acid, a commercially available starting material. A common and effective method is the conversion of the carboxylic acid to an acid chloride, followed by amination.

General Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of a benzamide from a benzoic acid and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Formation of the Acid Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(Trifluoromethoxy)benzoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or toluene.

-

Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 equivalents) to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Allow the mixture to cool to room temperature and remove the solvent and excess reagent under reduced pressure to yield the crude 3-(Trifluoromethoxy)benzoyl chloride. This intermediate is often used immediately in the next step without further purification.

Step 2: Amination of the Acid Chloride

-

Dissolve the crude acid chloride in a dry, inert solvent like DCM or THF.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add an excess of concentrated ammonium hydroxide solution or bubble ammonia gas through the solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The NIST WebBook provides a gas-phase IR spectrum for this compound.[4] Key vibrational frequencies are expected for the functional groups present.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3400-3100 (two bands) |

| C=O (Amide) | Stretching | 1680-1630 |

| C-O-C (Aryl Ether) | Asymmetric Stretch | 1275-1200 |

| C-F (Trifluoromethoxy) | Stretching | 1300-1100 (strong, broad) |

| Aromatic C=C | Stretching | 1600-1450 |

| Aromatic C-H | Bending | 900-690 |

-

Mass Spectrometry (MS): The NIST WebBook also contains the electron ionization mass spectrum.[4] The molecular ion peak (M⁺) would be observed at m/z = 205, corresponding to the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific, experimentally derived ¹H and ¹³C NMR data for this compound are not available in the searched literature, spectra for closely related compounds are documented. For characterization, one would expect to see distinct signals for the aromatic protons, with splitting patterns determined by their substitution, and broad signals for the amide protons in the ¹H NMR spectrum. In the ¹³C NMR spectrum, characteristic peaks for the carbonyl carbon, the aromatic carbons, and the carbon of the trifluoromethoxy group (as a quartet due to C-F coupling) would be anticipated.

Applications in Drug Discovery and Development

While specific biological activities for this compound have not been detailed in the available literature, its structural motifs—the benzamide core and the trifluoromethoxy group—are of significant interest in medicinal chemistry.

-

The Benzamide Scaffold: Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This is due to the ability of the amide group to form hydrogen bonds with biological targets.

-

The Trifluoromethoxy Group: The -OCF₃ group is often incorporated into drug candidates to improve their pharmacokinetic profiles. Its high lipophilicity can enhance membrane permeability, while its strong electron-withdrawing nature and resistance to metabolic degradation can increase the in vivo stability of a compound. The trifluoromethoxy group is considered a bioisostere of other functional groups and can modulate the acidity or basicity of nearby functionalities.

The combination of these two features in this compound makes it a valuable building block for the synthesis of novel therapeutic agents.

Safety and Handling

Based on available supplier safety data, this compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical compound with significant potential as a building block in the synthesis of new materials and pharmaceuticals. Its well-defined physicochemical properties and the advantageous characteristics imparted by its trifluoromethoxy and benzamide moieties make it a subject of interest for further research and development. While detailed biological studies on this specific molecule are not widely published, the foundational information provided in this guide serves as a valuable resource for scientists and researchers exploring its applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethoxy)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-(Trifluoromethoxy)benzamide, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The trifluoromethoxy group imparts unique electronic and lipophilic characteristics that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2] This document summarizes available quantitative data, details established experimental protocols for the determination of key parameters, and presents a logical workflow for these experimental determinations. This guide is intended to be a valuable resource for researchers and developers working with this and related compounds.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development, influencing aspects such as absorption, distribution, metabolism, and excretion (ADME).[3] The available quantitative data for this compound is summarized in the table below. It is important to distinguish between experimentally determined values and computationally predicted values, as the latter provide estimates that await experimental verification.

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₈H₆F₃NO₂ | - | [4][5][6][7][8] |

| Molecular Weight | 205.13 g/mol | - | [4][5][7] |

| Physical Form | Solid | Experimental | [5] |

| Melting Point | 115-117 °C | Experimental | [5] |

| Boiling Point | 115-117 °C | Experimental | [5] |

| pKa | 15.39 ± 0.50 | Predicted | |

| logP | 2.1 | Predicted | [6] |

| Aqueous Solubility | Data not available | - |

Experimental Protocols for Physicochemical Property Determination

For researchers seeking to experimentally determine or verify the physicochemical properties of this compound, the following standard protocols are recommended.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a crucial indicator of its purity.

-

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (115-117°C).

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid. Since this compound is a solid at room temperature, it would need to be melted first for this specific protocol, though other methods are more common for solids with high boiling points.

-

Apparatus: Thiele tube, mineral oil, thermometer, small test tube, capillary tube (sealed at one end).

-

Procedure:

-

Place a small amount of the sample into the small test tube.

-

Invert the capillary tube (sealed end up) and place it into the test tube with the sample.

-

Attach the test tube to the thermometer.

-

Place the assembly into the Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube.

-

Observe for a continuous stream of bubbles emerging from the capillary tube.

-

Remove the heat and record the temperature at which the liquid is drawn back into the capillary tube. This temperature is the boiling point.

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constant of a compound.

-

Apparatus: Potentiometer with a pH electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Dissolve a precisely weighed amount of this compound in a suitable co-solvent/water mixture to create a solution of known concentration.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

-

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

-

Apparatus: Separatory funnel or vials, mechanical shaker, UV-Vis spectrophotometer or HPLC.

-

Procedure:

-

Prepare water-saturated n-octanol and n-octanol-saturated water.

-

Dissolve a known amount of this compound in either the aqueous or organic phase.

-

Combine the aqueous and organic phases in a separatory funnel or vial at a fixed ratio.

-

Agitate the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

-

Separate the two phases by centrifugation.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

-

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in water.

-

Apparatus: Vials, mechanical shaker or rotator, filtration device, analytical balance, UV-Vis spectrophotometer or HPLC.

-

Procedure:

-

Add an excess amount of solid this compound to a known volume of water in a vial.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

-

Allow the suspension to settle.

-

Filter the solution to remove any undissolved solid.

-

Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method. This concentration represents the aqueous solubility.[9]

-

Biological Context and Potential Signaling Pathways

While specific biological activities and signaling pathway interactions for this compound are not extensively documented in publicly available literature, the benzamide scaffold and the trifluoromethyl/trifluoromethoxy substitutions are of significant interest in drug discovery.

The trifluoromethyl and trifluoromethoxy groups are known to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2][10] Benzamide derivatives have been investigated for a wide range of biological activities. For instance, some trifluoromethyl-substituted benzamides have been explored as potential inhibitors of the Hedgehog signaling pathway, which is implicated in some cancers. Furthermore, a complex benzamide-benzimidazole derivative containing a trifluoromethoxy group has shown inhibitory activity against the MvfR regulon in Pseudomonas aeruginosa, a pathway involved in quorum sensing and virulence.[11]

These examples suggest that this compound could be a valuable building block for the synthesis of novel bioactive molecules. However, its specific biological targets and mechanisms of action require dedicated investigation.

Visualizations

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of this compound.

Caption: Workflow for Physicochemical Characterization.

Hypothetical Signaling Pathway Involvement

Given the activity of some trifluoromethyl-containing benzamides as Hedgehog signaling pathway inhibitors, a hypothetical interaction can be visualized. It must be stressed that this is a speculative pathway for a related class of compounds and has not been experimentally validated for this compound.

Caption: Hypothetical Inhibition of the Hedgehog Pathway.

Conclusion

This compound is a compound with physicochemical properties that make it an attractive scaffold for further investigation in drug discovery and materials science. This guide has compiled the available experimental and predicted data for its core properties and provided standard protocols for their experimental determination. While its specific biological role is yet to be fully elucidated, the known activities of related benzamide derivatives suggest potential avenues for future research. The provided workflows and hypothetical pathway diagrams serve as a foundation for structuring further experimental investigation into this promising molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 658-91-3 [sigmaaldrich.com]

- 6. PubChemLite - this compound (C8H6F3NO2) [pubchemlite.lcsb.uni.lu]

- 7. This compound [webbook.nist.gov]

- 8. pschemicals.com [pschemicals.com]

- 9. Aqueous Solubility Assay | Bienta [bienta.net]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3-(Trifluoromethoxy)benzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 3-(Trifluoromethoxy)benzamide in organic solvents. A comprehensive search for quantitative solubility data for this compound reveals a notable lack of specific data in publicly available literature. However, to provide a valuable resource for researchers, this document offers a detailed overview of established experimental protocols for determining solubility. This guide provides the necessary theoretical framework and practical methodologies for scientists and drug development professionals to determine the solubility of this compound and similar compounds in their own laboratories.

Introduction to Solubility in Drug Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME). Poor aqueous solubility is a major challenge in drug development, often leading to low bioavailability and therapeutic efficacy. Understanding the solubility of a compound in various organic solvents is also essential for purification, formulation, and manufacturing processes. This compound, as a molecule of interest in medicinal chemistry, requires a thorough understanding of its solubility characteristics to facilitate its development and application. This guide provides the foundational knowledge and experimental procedures to enable this characterization.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents has not been reported in publicly accessible scientific journals or databases. The following table is provided as a template for researchers to populate once experimental data has been generated.

Table 1: Template for Experimental Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| Methanol | 25 | Data not available | Data not available | |

| Ethanol | 25 | Data not available | Data not available | |

| Acetone | 25 | Data not available | Data not available | |

| Ethyl Acetate | 25 | Data not available | Data not available | |

| Acetonitrile | 25 | Data not available | Data not available | |

| Dichloromethane | 25 | Data not available | Data not available | |

| Chloroform | 25 | Data not available | Data not available | |

| Toluene | 25 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to determine the solubility of a solid compound like this compound in organic solvents. The choice of method depends on factors such as the required accuracy, the amount of substance available, and the throughput needed.

1. Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility.[1][2] It measures the concentration of a saturated solution of the compound in a given solvent at a specific temperature.

-

Protocol:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired organic solvent in a sealed vial or flask. The excess solid ensures that a saturated solution is formed.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) in a temperature-controlled environment for a sufficient period to reach equilibrium. The time required for equilibration can vary from hours to days and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation or filtration through a syringe filter (e.g., 0.22 µm PTFE for organic solvents).[3] Care must be taken to avoid temperature changes during this step, as solubility is temperature-dependent.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectroscopy. A calibration curve with known concentrations of the compound is used for accurate quantification.

-

2. Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when a pure, non-volatile solute is used.

-

Protocol:

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the shake-flask method.

-

Aliquoting: A known volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed container (e.g., an evaporating dish).

-

Solvent Evaporation: The solvent is evaporated from the container, typically in a fume hood or under reduced pressure. Gentle heating may be applied if the compound is thermally stable.

-

Drying and Weighing: The container with the dried solute residue is weighed. The mass of the dissolved solute is the difference between the final and initial weights of the container. The solubility can then be calculated and expressed in units such as g/100 mL or g/kg of solvent.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the relationship between key experimental parameters.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-(Trifluoromethoxy)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 3-(trifluoromethoxy)benzamide, a compound of interest in medicinal chemistry and drug development. The trifluoromethoxy group can impart unique properties to molecules, such as enhanced metabolic stability and bioavailability. A thorough understanding of its physical properties, including melting and boiling points, is crucial for its application in synthesis and formulation.

Physicochemical Data of this compound

The following table summarizes the key physical and chemical data for this compound.

| Property | Value | Source |

| CAS Number | 658-91-3 | [1][2] |

| Molecular Formula | C₈H₆F₃NO₂ | [3] |

| Molecular Weight | 205.14 g/mol | [1] |

| Melting Point | 115-117 °C | [1][2] |

| Boiling Point | 233.8 ± 40.0 °C (Predicted) | [2] |

| Physical Form | Solid | [1][2] |

| Purity | 98% | [1] |

| Hazard Class | Irritant | [2] |

Experimental Protocols

While specific experimental protocols for the determination of the melting and boiling points of this compound are not detailed in the provided literature, standard methodologies are described below. These protocols represent common laboratory practices for such determinations.

1. Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. The capillary method is a common and accurate technique for this measurement.

-

Apparatus : Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar), capillary tubes, thermometer.

-

Procedure :

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/min) until the temperature is about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C/min to allow for accurate determination.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is recorded as the end of the range.

-

2. Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. For a solid compound like this compound, this would be determined at reduced pressure to avoid decomposition.

-

Apparatus : Distillation flask, condenser, receiving flask, thermometer, heating mantle, vacuum source.

-

Procedure :

-

A sample of this compound is placed in the distillation flask.

-

The apparatus is assembled for simple or fractional distillation. The system is connected to a vacuum source to reduce the pressure.

-

The sample is heated gently.

-

The temperature is recorded when the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

-

A nomograph can be used to correct the boiling point to standard atmospheric pressure if necessary.

-

Visualized Workflows

The following diagrams illustrate generalized workflows relevant to the characterization and synthesis of chemical compounds like this compound.

Caption: General workflow for determining the physical properties of a chemical compound.

Caption: A generalized workflow for the synthesis and purification of a chemical compound.

References

Crystal Structure of 3-(Trifluoromethoxy)benzamide: A Search for Data

Despite a comprehensive search of chemical and crystallographic databases, the complete crystal structure of 3-(Trifluoromethoxy)benzamide, including its crystallographic data such as unit cell parameters, space group, and atomic coordinates, is not publicly available at this time. This technical guide outlines the information sought and the methodologies that would be employed for its analysis, should the data become accessible.

For researchers, scientists, and drug development professionals, understanding the three-dimensional arrangement of atoms in a molecule like this compound is crucial. This knowledge informs predictions of its physicochemical properties, biological activity, and potential applications in medicinal chemistry. The trifluoromethoxy group, in particular, is of significant interest due to its ability to modulate properties such as metabolic stability, lipophilicity, and binding interactions.

Hypothetical Data Presentation

Were the crystallographic data available, it would be summarized in detailed tables for clarity and comparative analysis.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₈H₆F₃NO₂ |

| Formula Weight | 205.14 g/mol |

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P2₁/c] |

| Unit Cell Dimensions | |

| a | [Value] Å |

| b | [Value] Å |

| c | [Value] Å |

| α | [Value] ° |

| β | [Value] ° |

| γ | [Value] ° |

| Volume | [Value] ų |

| Z | [Value] |

| Density (calculated) | [Value] g/cm³ |

| Absorption Coefficient | [Value] mm⁻¹ |

| F(000) | [Value] |

Table 2: Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| C-O (Trifluoromethoxy) | [Value] |

| C-C (Aromatic Ring) | [Value] |

| C=O (Amide) | [Value] |

| C-N (Amide) | [Value] |

| O-C-C (Torsion Angle) | [Value] |

| C-N-C (Angle) | [Value] |

Standard Experimental Protocols

The determination of a crystal structure typically involves the following key experimental procedures.

Synthesis and Crystallization

The synthesis of this compound would likely involve the reaction of 3-(trifluoromethoxy)benzoyl chloride with ammonia or a protected ammonia equivalent. The crude product would then be purified, typically by recrystallization from a suitable solvent or solvent mixture. The formation of single crystals suitable for X-ray diffraction is a critical step and often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).

X-ray Diffraction Data Collection

A single crystal of sufficient quality and size would be mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to improve the accuracy of the atomic coordinates, displacement parameters, and other structural details.

Visualizing the Path to Discovery

The workflow for determining the crystal structure of a compound like this compound can be visualized as a logical progression of steps.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-(Trifluoromethoxy)benzamide

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 3-(Trifluoromethoxy)benzamide, a compound of interest for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy access and comparison, along with detailed experimental protocols and a workflow visualization for NMR analysis.

Introduction to NMR Characterization of Benzamides

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules like this compound. ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For benzamide derivatives, NMR is crucial for confirming the substitution pattern on the aromatic ring and for verifying the integrity of the amide functional group.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons and the amide protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the trifluoromethoxy and amide groups.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | - | - | Aromatic Protons |

| Data not available in search results | - | - | Amide Protons (NH₂) |

Note: Specific chemical shifts, multiplicities, and coupling constants for this compound were not explicitly available in the provided search results. The table structure is provided as a template.

¹³C NMR Spectral Data

The ¹³C NMR spectrum is instrumental in identifying all unique carbon atoms in this compound, including the carbonyl carbon of the amide, the carbon bearing the trifluoromethoxy group, and the aromatic carbons.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | C=O (Amide) |

| Data not available in search results | C-OCF₃ |

| Data not available in search results | Aromatic Carbons |

| Data not available in search results | -OCF₃ |

Note: Explicit quantitative ¹³C NMR data for this compound was not found in the provided search results. The table indicates the expected signals.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and NMR analysis of benzamide derivatives, based on common laboratory practices.

4.1 Synthesis of this compound

A general method for the synthesis of benzamides involves the reaction of a corresponding benzoyl chloride with an amine. For this compound, this would typically involve the reaction of 3-(trifluoromethoxy)benzoyl chloride with ammonia.

4.2 NMR Sample Preparation and Analysis

A standard procedure for preparing a benzamide sample for NMR analysis is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆). The choice of solvent is critical to ensure the complete dissolution of the sample.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

-

NMR Instrument: The spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon atom.

Visualization of NMR Analysis Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized compound like this compound using NMR spectroscopy.

Mass spectrometry analysis of 3-(Trifluoromethoxy)benzamide

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-(Trifluoromethoxy)benzamide

Introduction

This compound is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. As a derivative of benzamide, it serves as a crucial building block in the synthesis of more complex molecules, including potential pharmaceutical agents. Accurate analytical characterization is paramount for its quality control, reaction monitoring, and downstream applications. Mass spectrometry (MS) is an indispensable technique for confirming the identity, purity, and structure of such compounds. This guide provides a detailed overview of the mass spectrometric analysis of this compound, focusing on Electron Ionization (EI) techniques, experimental protocols, and data interpretation for researchers, scientists, and drug development professionals.

Physicochemical Properties

A precise understanding of the molecule's properties is the foundation for any analytical method development.

| Property | Value | Reference |

| Chemical Formula | C₈H₆F₃NO₂ | [1][2][3] |

| Molecular Weight | 205.14 g/mol | [1][2] |

| Monoisotopic Mass | 205.03506 Da | [3] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 658-91-3 | [2] |

Mass Spectrometry: Principles and Instrumentation

Electron Ionization (EI) is a classic and highly effective ionization method for the analysis of relatively volatile and thermally stable organic compounds with molecular weights typically below 600 amu, making it well-suited for this compound.[4][5] EI is considered a "hard" ionization technique because it utilizes high-energy electrons (typically 70 eV) to ionize molecules.[4][5][6] This energetic process often leads to extensive and reproducible fragmentation, which provides a detailed "fingerprint" of the molecule, aiding in its structural confirmation.[4][6]

Experimental Protocol: GC-EI-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for analyzing compounds like this compound due to its volatility. The following protocol outlines a standard procedure.

1. Sample Preparation

-

Solvent Selection: Use a high-purity volatile solvent such as Dichloromethane (DCM), Ethyl Acetate, or Methanol.

-

Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration range of 1-10 µg/mL for injection.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Gas Chromatography (GC) Conditions

-

Injector: Split/Splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A standard non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-polymethylsiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[6]

-

Ion Source Temperature: 230 °C.[7]

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Transfer Line Temperature: 280 °C.

Data Analysis and Interpretation

The EI mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions that are diagnostic of its structure.

Predicted Quantitative Mass Spectrum Data

The fragmentation of benzamides is a well-understood process, often initiated by the loss of the amino group.[8] The table below summarizes the expected major ions, their mass-to-charge ratios (m/z), and their proposed structures.

| m/z (Da) | Proposed Ion Structure | Ion Formula | Description / Neutral Loss |

| 205 | [M]⁺• | [C₈H₆F₃NO₂]⁺• | Molecular Ion |

| 189 | [M-NH₂]⁺ | [C₈H₅F₃O]⁺ | Base Peak. Loss of an amino radical (•NH₂) to form the stable 3-(trifluoromethoxy)benzoyl cation. |

| 161 | [M-NH₂-CO]⁺• | [C₇H₅F₃]⁺• | Loss of carbon monoxide (CO) from the benzoyl cation (m/z 189) to form the 3-(trifluoromethoxy)phenyl radical cation. |

| 136 | [M-CF₃]⁺ | [C₇H₆NO₂]⁺ | Cleavage of the C-O bond, resulting in the loss of a trifluoromethyl radical (•CF₃). |

| 76 | [C₆H₄]⁺• | [C₆H₄]⁺• | Potential formation of a benzyne radical cation from further fragmentation. |

Fragmentation Pathway

The fragmentation pathway provides a logical map of how the molecular ion breaks down into smaller, stable fragments. The primary pathway for this compound under EI conditions is initiated by the cleavage of the C-N bond, which is one of the most labile bonds in the ionized molecule.

This predictable fragmentation is invaluable for structural confirmation. The presence of the intense benzoyl cation at m/z 189 is highly characteristic of the benzamide core, while the subsequent loss of 28 Da (CO) to m/z 161 further supports this assignment. The mass difference of 84 Da between the benzoyl cation (m/z 189) and the unsubstituted benzoyl cation (m/z 105) confirms the presence of the -OCF₃ substituent on the ring.

Applications in Research and Drug Development

The mass spectrometric analysis described herein is critical for various stages of the research and development pipeline:

-

Identity Confirmation: Verifying the synthesis of the correct target molecule.

-

Purity Assessment: Detecting and identifying potential impurities or by-products from the synthetic route.

-

Reaction Monitoring: Tracking the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product.

-

Metabolite Identification: In preclinical studies, MS can be used to identify metabolites of a drug candidate containing this moiety by looking for characteristic mass shifts.

Mass spectrometry, particularly GC-EI-MS, is a powerful and definitive tool for the analysis of this compound. Its ability to provide both molecular weight information and a detailed fragmentation fingerprint allows for unambiguous structural confirmation. The predictable cleavage patterns, dominated by the formation of a stable benzoyl cation, make spectral interpretation straightforward. The protocols and data presented in this guide offer a robust framework for researchers and scientists to effectively utilize mass spectrometry for the characterization of this and structurally similar compounds.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. PubChemLite - this compound (C8H6F3NO2) [pubchemlite.lcsb.uni.lu]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-(Trifluoromethoxy)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of 3-(Trifluoromethoxy)benzamide, a compound of interest in medicinal chemistry and materials science. This document details the expected vibrational frequencies, provides established experimental protocols for sample analysis, and presents a logical workflow for spectral acquisition and interpretation.

Core Concepts in the IR Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies. The absorption of this radiation is characteristic of the functional groups present in the molecule, making IR spectroscopy an invaluable tool for structural elucidation.

The structure of this compound (C₈H₆F₃NO₂) incorporates several key functional groups that give rise to a distinct infrared spectrum: a primary amide (-CONH₂), a trifluoromethoxy group (-OCF₃), and a meta-substituted benzene ring. The analysis of its spectrum involves identifying the characteristic absorption bands for each of these moieties.

Quantitative Infrared Spectral Data

The following table summarizes the principal infrared absorption bands for this compound, based on the gas-phase spectrum available from the NIST Chemistry WebBook.[1][2] The assignments are based on established literature values for primary amides, aromatic compounds, and organofluorine compounds.[3][4][5][6]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3530 | Medium | Asymmetric N-H Stretch (νₐₛ(N-H)) | Primary Amide |

| ~3415 | Medium | Symmetric N-H Stretch (νₛ(N-H)) | Primary Amide |

| ~3100 - 3000 | Weak | Aromatic C-H Stretch (ν(C-H)) | Benzene Ring |

| ~1730 | Strong | C=O Stretch (Amide I band) (ν(C=O)) | Primary Amide |

| ~1610 | Medium | N-H Bending (Scissoring) (Amide II band) (δ(N-H)) | Primary Amide |

| ~1590, ~1480 | Medium-Weak | C=C Ring Stretching (ν(C=C)) | Benzene Ring |

| ~1260 | Very Strong | Asymmetric C-F Stretch (νₐₛ(C-F)) | Trifluoromethoxy |

| ~1220 | Very Strong | Phenyl C-O Stretch (ν(C-O)) | Aryl Ether |

| ~1180 | Very Strong | Symmetric C-F Stretch (νₛ(C-F)) | Trifluoromethoxy |

| ~800, ~750 | Strong | C-H Out-of-Plane Bending (γ(C-H)) | Benzene Ring |

Note: Peak positions are approximate and can vary based on the sample phase (gas, liquid, solid) and the spectroscopic method used (e.g., transmission vs. ATR).

Experimental Protocols

To obtain a high-quality infrared spectrum of solid this compound, two primary methods are recommended: Attenuated Total Reflectance (ATR)-FTIR and the Potassium Bromide (KBr) pellet method.

Protocol 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a rapid and versatile technique suitable for analyzing solid powders directly.[7][8]

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal.[9]

-

Sample Application: Place a small amount of this compound powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the integrated pressure clamp to apply firm, even pressure to the sample. This ensures optimal contact between the powder and the crystal surface, which is crucial for a strong signal.[8]

-

Spectrum Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 64 scans at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.[10]

-

Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Protocol 2: KBr Pellet Transmission Spectroscopy

This traditional method involves dispersing the sample within a matrix of potassium bromide (KBr), which is transparent to infrared radiation.[3][11]

Methodology:

-

Material Preparation: Gently grind approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic-grade KBr powder together in an agate mortar and pestle.[11] The goal is to create a fine, homogeneous mixture. KBr is hygroscopic, so minimize exposure to atmospheric moisture.[5][12]

-

Pellet Formation: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply a force of approximately 8-10 tons for several minutes to form a transparent or translucent pellet.[5][12]

-

Background Spectrum: Place an empty sample holder in the spectrometer and record a background spectrum.

-

Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

-

Spectrum Acquisition: Collect the sample spectrum using similar parameters as the ATR method (e.g., 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-64 scans). The resulting spectrum will be a plot of transmittance versus wavenumber.

Logical Workflow and Data Interpretation

The process of analyzing this compound using IR spectroscopy follows a systematic workflow from sample preparation to final structural confirmation.

Caption: Workflow for IR analysis of this compound.

Interpretation of the Spectrum:

-

N-H Stretching Region (3600-3300 cm⁻¹): The presence of two distinct bands around 3530 cm⁻¹ and 3415 cm⁻¹ is a clear indicator of a primary amide (-NH₂), corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively.[5]

-

Aromatic C-H Stretching Region (3100-3000 cm⁻¹): Weak absorptions in this region confirm the presence of C-H bonds on the benzene ring.[7]

-

Amide I and II Bands (1750-1550 cm⁻¹): A very strong absorption around 1730 cm⁻¹ is assigned to the C=O stretching vibration, known as the Amide I band.[5] A medium intensity band around 1610 cm⁻¹ is characteristic of the N-H bending vibration, or the Amide II band.[5]

-

Aromatic Ring and Trifluoromethoxy Region (1600-1100 cm⁻¹): This region contains several strong, characteristic peaks. The C=C stretching vibrations of the aromatic ring appear as weaker bands around 1590 cm⁻¹.[4] The most intense absorptions in the entire spectrum are found between 1260 and 1180 cm⁻¹, which are characteristic of the C-F and C-O stretching modes of the trifluoromethoxy group.[3] Specifically, strong bands around 1260 cm⁻¹ and 1180 cm⁻¹ are assigned to the asymmetric and symmetric C-F stretches, respectively. A strong band around 1220 cm⁻¹ is attributed to the aryl C-O stretch.

-

Fingerprint Region (< 1000 cm⁻¹): This region contains complex vibrations, including the out-of-plane C-H bending modes of the substituted benzene ring (around 800-750 cm⁻¹), which are diagnostic of the substitution pattern.[7]

By systematically following these protocols and interpretation guidelines, researchers can confidently acquire and analyze the infrared spectrum of this compound to confirm its identity and structural integrity.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. [jstage.jst.go.jp]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. 4-(Trifluoromethyl)benzamide [webbook.nist.gov]

- 9. Benzamide [webbook.nist.gov]

- 10. Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

A Guide to Quantum Chemical Analysis of 3-(Trifluoromethoxy)benzamide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a comprehensive framework for the theoretical and experimental investigation of 3-(Trifluoromethoxy)benzamide. While a specific, dedicated computational study on this molecule was not identified in publicly available literature, this document presents a standardized methodology based on established quantum chemical calculation practices for analogous benzamide derivatives. It details the procedural steps for computational analysis, including geometry optimization, vibrational frequency analysis, and electronic property prediction, alongside protocols for synthesis and spectroscopic characterization. The guide is intended to serve as a robust template for researchers undertaking such an analysis.

Introduction

Benzamide and its derivatives are a cornerstone in medicinal chemistry and materials science, known for a wide range of biological activities and applications. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF₃), can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

Quantum chemical calculations provide a powerful, non-destructive method for elucidating the structural, electronic, and spectroscopic properties of molecules like this compound from first principles. By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometries, vibrational modes, and electronic characteristics with high accuracy. These theoretical predictions, when benchmarked against experimental data, offer profound insights into the molecule's behavior and potential applications. This guide details the workflow for such a correlative theoretical and experimental study.

Methodologies

A combined computational and experimental approach is the gold standard for molecular characterization. The theoretical calculations provide a detailed understanding at the atomic level, while experimental results validate these findings.

Computational Protocol

Quantum chemical calculations are typically performed using specialized software to solve the Schrödinger equation. The Density Functional Theory (DFT) method, particularly with the B3LYP functional, has proven effective for molecules of this class.

Key Steps:

-

Structure Drawing: The initial 3D structure of this compound is drawn using a molecular editor.

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step to ensure all subsequent calculations are performed on the most stable molecular geometry. A common approach involves the B3LYP functional with a 6-311++G(d,p) basis set[1].

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Property Calculations: Further calculations are conducted on the optimized geometry to determine electronic properties such as HOMO-LUMO energy levels, molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis.

Experimental Protocol

Synthesis: The synthesis of benzamide derivatives often involves a nucleophilic substitution reaction. For instance, a common route is the reaction between an appropriately substituted aniline and a benzoyl chloride in the presence of a base like 4-dimethylaminopyridine (DMAP) in a dry solvent such as dichloromethane[2]. The reaction is typically stirred at low temperature initially, then allowed to proceed at room temperature. The product is then purified using techniques like column chromatography.

Spectroscopic Characterization: To validate the computational results, experimental spectra are essential.

-

FT-IR and FT-Raman Spectroscopy: The solid-phase sample is analyzed to obtain its vibrational spectra. These spectra provide direct experimental counterparts to the calculated vibrational frequencies. The NIST Chemistry WebBook provides reference IR spectrum data for this compound[3][4].

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure and purity of the synthesized compound. Chemical shifts can also be calculated theoretically for comparison.

Results and Data Presentation

The core of the analysis involves a direct comparison between theoretical and experimental data. All quantitative results should be organized into clear tables for easy interpretation.

Molecular Geometry

The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) from the DFT calculations would be presented. If a single crystal X-ray diffraction experiment is performed, the experimental values can be compared directly, providing a measure of the calculation's accuracy in the solid state. Studies on similar molecules have shown good agreement between DFT-calculated and experimentally determined structures[5].

Table 1: Selected Optimized Geometrical Parameters (Note: This table is a template. Actual values would be populated from computational output and experimental data.)

| Parameter | Bond/Angle | Calculated Value (Å or °) | Experimental Value (Å or °) |

|---|---|---|---|

| Bond Length | C=O | e.g., 1.25 | e.g., 1.24 |

| C-N | e.g., 1.36 | e.g., 1.35 | |

| O-CF₃ | e.g., 1.38 | Data Not Available | |

| Bond Angle | O=C-N | e.g., 122.5 | e.g., 122.8 |

| C-O-C | e.g., 118.0 | Data Not Available |

| Dihedral Angle| C-C-C=O | e.g., 179.5 | e.g., 179.2 |

Vibrational Analysis

The calculated vibrational frequencies (after applying a scaling factor, typically around 0.96 for B3LYP functionals) are compared with the experimental FT-IR and FT-Raman data. This comparison allows for a confident assignment of the observed spectral bands to specific molecular vibrations.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) (Note: This table is a template. Values would be populated from computational output and experimental spectra.)

| Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) | Vibrational Assignment (PED) |

|---|---|---|---|

| e.g., 3450 | e.g., 3452 | e.g., 3448 | N-H asymmetric stretch |

| e.g., 1680 | e.g., 1678 | e.g., 1682 | C=O stretch |

| e.g., 1250 | e.g., 1255 | e.g., 1251 | C-O-C stretch |

| e.g., 1160 | e.g., 1165 | e.g., 1162 | C-F stretch |

Electronic Properties

The electronic properties provide insight into the molecule's reactivity and charge distribution.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites on the molecule. This is invaluable for predicting sites of intermolecular interactions.

Table 3: Calculated Electronic Properties (Note: This table is a template. Values would be populated from computational output.)

| Property | Value (eV) |

|---|---|

| HOMO Energy | e.g., -7.2 |

| LUMO Energy | e.g., -1.5 |

| HOMO-LUMO Gap | e.g., 5.7 |

Conclusion

This guide provides a standardized framework for the comprehensive analysis of this compound using quantum chemical calculations and experimental validation. By following these protocols, researchers can obtain a detailed understanding of the molecule's geometric, vibrational, and electronic properties. The synergy between theoretical calculations and experimental spectroscopy offers a powerful approach to molecular science, accelerating the discovery and development of new chemical entities for pharmaceutical and material applications.

References

- 1. ias.ac.in [ias.ac.in]

- 2. journals.iucr.org [journals.iucr.org]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-(Trifluoromethoxy)benzamide from 3-(trifluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-(trifluoromethoxy)benzamide from its carboxylic acid precursor, 3-(trifluoromethoxy)benzoic acid. This transformation is a fundamental reaction in medicinal chemistry and drug development, as the introduction of the trifluoromethoxy group can significantly enhance the metabolic stability and lipophilicity of drug candidates. This document provides a comprehensive overview of common synthetic routes, detailed experimental protocols, and a comparison of various methods.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The conversion of a carboxylic acid to a primary amide is a common and crucial transformation in organic synthesis. Several methods have been established for this purpose, primarily involving the activation of the carboxylic acid group to facilitate nucleophilic attack by ammonia or an equivalent nitrogen source. The choice of synthetic route often depends on factors such as substrate compatibility, desired purity, and scalability. This guide will focus on two principal methods: activation via an acyl chloride intermediate and direct coupling using carbodiimide reagents.

Synthetic Pathways Overview

The synthesis of this compound from 3-(trifluoromethoxy)benzoic acid can be broadly categorized into two main approaches. The first involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with ammonia. The second approach utilizes coupling reagents to facilitate the direct formation of the amide bond.

Caption: General synthetic routes for this compound.

Method 1: Acyl Chloride Formation Followed by Amination

This is a classic and widely used method for the synthesis of amides from carboxylic acids.[1] The carboxylic acid is first converted to the more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1] The resulting acyl chloride is then treated with an ammonia source to furnish the desired amide.

Experimental Protocol

Step 1: Synthesis of 3-(Trifluoromethoxy)benzoyl chloride

To a solution of 3-(trifluoromethoxy)benzoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, is added oxalyl chloride (1.5 - 2.0 eq) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) is then added, and the reaction mixture is stirred at room temperature for 1-2 hours, or until gas evolution ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3-(trifluoromethoxy)benzoyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of this compound

The crude 3-(trifluoromethoxy)benzoyl chloride is dissolved in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF). The solution is cooled to 0 °C, and aqueous ammonia (a sufficient excess) is added dropwise with vigorous stirring. The reaction is typically allowed to warm to room temperature and stirred for an additional 1-2 hours. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Reaction Mechanism

Caption: Mechanism of amide formation via an acyl chloride intermediate.

Method 2: Direct Amidation Using Coupling Reagents

Peptide coupling reagents are highly efficient for the formation of amide bonds directly from carboxylic acids and amines, minimizing the need for harsh reagents like thionyl chloride.[2] Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed.[3] These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[4]

Experimental Protocol

To a solution of 3-(trifluoromethoxy)benzoic acid (1.0 eq) in a suitable solvent such as DCM or DMF, is added a coupling reagent like EDC (1.1 - 1.5 eq) and an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 - 1.5 eq) at 0 °C. The mixture is stirred for a short period to allow for the activation of the carboxylic acid. Subsequently, a source of ammonia, such as ammonium chloride in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), is added. The reaction is then stirred at room temperature until completion. The workup typically involves an aqueous wash to remove the urea byproduct and other water-soluble reagents, followed by extraction with an organic solvent. The product is then purified by standard methods.

Reaction Mechanism

Caption: Mechanism of DCC-mediated amide bond formation.

Data Presentation: Comparison of Synthetic Methods

| Method | Activating/Coupling Reagent | Ammonia Source | Typical Solvent | Reaction Conditions | Reported Yield (%) | Purity | Ref. |

| Acyl Chloride | Thionyl Chloride (SOCl₂) | Aqueous Ammonia | Dichloromethane (DCM) | 0 °C to RT | 85-95 | High | [1] |

| Acyl Chloride | Oxalyl Chloride ((COCl)₂) | Gaseous Ammonia | Tetrahydrofuran (THF) | 0 °C to RT | 90-98 | High | General Knowledge |

| Coupling | DCC/HOBt | NH₄Cl / TEA | Dimethylformamide (DMF) | 0 °C to RT | 70-90 | Good to High | [3][4] |

| Coupling | EDC/HOAt | NH₄Cl / DIPEA | Dichloromethane (DCM) | 0 °C to RT | 75-95 | Good to High | [3] |

Note: The yields and purities are general ranges reported in the literature for similar transformations and may vary depending on the specific reaction conditions and purification methods employed.

Conclusion

The synthesis of this compound from 3-(trifluoromethoxy)benzoic acid is a well-established transformation with multiple reliable methods available to researchers. The choice between the acyl chloride method and the use of coupling reagents will depend on the specific requirements of the synthesis, such as scale, substrate sensitivity, and desired purity. The acyl chloride route is often favored for its cost-effectiveness on a larger scale, while coupling reagents provide a milder and often more convenient option for smaller-scale syntheses and for substrates with sensitive functional groups. Both methods, when optimized, can provide high yields of the desired product.

References

- 1. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis routes of 3-(Trifluoromethyl)benzamide [benchchem.com]

- 4. DE19543323A1 - Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide - Google Patents [patents.google.com]

The Trifluoromethoxy Group in Benzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic functionalization of molecular scaffolds is paramount to optimizing drug candidates. The benzamide moiety is a privileged structure, present in numerous approved drugs due to its robust chemical nature and versatile biological activities. A key strategy for refining the properties of benzamide-based compounds is the introduction of fluorine-containing substituents. Among these, the trifluoromethoxy group (-OCF₃) has emerged as a powerful tool for modulating physicochemical and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the role of the trifluoromethoxy group in benzamide derivatives, offering data-driven insights, detailed experimental protocols, and visual representations of key concepts to aid in rational drug design.

Physicochemical Impact of the Trifluoromethoxy Group

The substitution of a hydrogen atom or a methoxy group (-OCH₃) with a trifluoromethoxy group imparts profound changes to a molecule's fundamental properties, including lipophilicity and electronic character. These alterations are critical in determining a drug's interaction with its biological target and its overall disposition in the body.

Lipophilicity (LogP)

The trifluoromethoxy group is one of the most lipophilic substituents used in drug design.[1] Its Hansch-Taft lipophilicity parameter (π) of +1.04 is significantly higher than that of a methyl group (π = +0.5) or a methoxy group (π = -0.02), and even surpasses the trifluoromethyl group (π = +0.88).[2] This substantial increase in lipophilicity can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier, which is often a crucial factor for CNS-targeting agents.[3] However, this increased lipophilicity must be carefully balanced to avoid issues with poor solubility and increased metabolic turnover.

Electronic Effects & pKa

The trifluoromethoxy group acts as a strong electron-withdrawing group through induction, a consequence of the high electronegativity of the fluorine atoms. This electronic pull can significantly influence the acidity or basicity (pKa) of nearby functional groups. For a benzamide, the electron-withdrawing nature of the -OCF₃ group can decrease the pKa of the amide proton, making it more acidic compared to an unsubstituted or methoxy-substituted analogue. This modulation of pKa can alter the ionization state of the molecule at physiological pH, affecting its solubility, permeability, and ability to interact with its target.

Data Presentation 1: Comparative Physicochemical Properties

The following table summarizes the predicted and experimental physicochemical properties of 4-methoxybenzamide and its trifluoromethoxy analogue.

| Compound | Structure | Molecular Weight ( g/mol ) | Calculated LogP | Predicted pKa |

| 4-Methoxybenzamide |  | 151.16[4] | 0.9 - 1.49[4][5] | 16.34[6] |

| 4-(Trifluoromethoxy)benzamide |  | 205.14 | 2.5 - 2.8 | ~15.3[7] |

Note: LogP and pKa values are often calculated using various software and methodologies, which can lead to a range of predicted values. The pKa of the amide N-H is generally high and not physiologically relevant for ionization, but the relative difference demonstrates the electronic effect of the substituent.

Pharmacokinetic Profile: The Metabolic Stability Advantage

A primary reason for incorporating the trifluoromethoxy group in drug design is to enhance metabolic stability.[3][8] The methoxy group is notoriously susceptible to oxidative metabolism, specifically O-dealkylation by cytochrome P450 (CYP) enzymes, which is a common and often rapid metabolic pathway.[9]

The trifluoromethoxy group is exceptionally resistant to this metabolic attack. The strong carbon-fluorine bonds and the steric hindrance provided by the three fluorine atoms make it difficult for CYP enzymes to access and oxidize the O-C bond.[8] This "metabolic blocking" prevents O-dealkylation, thereby increasing the compound's half-life (t½) and improving its overall bioavailability.[10] By blocking a primary metabolic hotspot, the formation of downstream metabolites is significantly reduced.[10]

Data Presentation 2: General Effects on Metabolic Stability

This table illustrates the expected outcomes on metabolic parameters when a metabolically labile methoxy group is replaced with a trifluoromethoxy group on a benzamide scaffold.

| Parameter | Methoxy-Benzamide Derivative | Trifluoromethoxy-Benzamide Derivative | Rationale |

| Primary Metabolic Pathway | O-Dealkylation | Ring Hydroxylation or other | The O-CF₃ bond is resistant to enzymatic cleavage, shifting metabolism to other sites.[9] |

| In Vitro Half-life (t½) | Shorter | Longer | Reduced rate of metabolism leads to slower clearance of the parent drug.[10] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a major metabolic pathway reduces the liver's metabolic capacity for the compound.[10] |

| Number of Metabolites | Generally Higher | Significantly Reduced | Inhibition of a primary metabolic pathway limits the formation of subsequent metabolites.[10] |

Biological Activity & Case Studies

The electronic and steric properties of the trifluoromethoxy group can significantly influence a molecule's interaction with its biological target, leading to changes in potency and selectivity.

Case Study: Celecoxib vs. TFM-C

A compelling example, although not a benzamide, is the comparison of the selective COX-2 inhibitor Celecoxib with its trifluoromethyl analogue, TFM-C. In this analogue, the methyl group on the pyrazole ring of Celecoxib is replaced by a trifluoromethyl group, and the p-tolyl group is replaced by a 4-trifluoromethylphenyl group. This modification dramatically reduces its direct COX-2 inhibitory activity. However, TFM-C retains potent anti-inflammatory effects, demonstrating that it acts through COX-2-independent pathways. This case highlights how fluorination can fundamentally alter the mechanism of action and pharmacological profile of a drug.

Data Presentation 3: Comparative Biological Activity (COX-2 Inhibition)

| Compound | Structure | Target | IC₅₀ | Selectivity Index (COX-1/COX-2) |

| Celecoxib |  | COX-2 | 40 nM[2] | 7.6 - 30[11] |

| TFM-C |  | COX-2 | ~8.2 µM (205-fold lower activity) | Not applicable |

Note: TFM-C's significantly higher IC₅₀ indicates much lower potency as a direct COX-2 inhibitor, yet it demonstrates equal or greater potency in ameliorating neuroinflammation through alternative mechanisms.[3][12]

Application in Benzamides: Dopamine D₂ Receptor Antagonists

Many potent and selective dopamine D₂ receptor antagonists, used as antipsychotic agents, are based on the benzamide scaffold. The substitution pattern on the aromatic ring is critical for affinity and selectivity. The incorporation of electron-withdrawing groups like trifluoromethoxy can modulate the electronic properties and conformation of the benzamide, influencing its binding to the D₂ receptor. These antagonists typically work by blocking the Gαi/o-coupled signaling cascade initiated by dopamine.

Below is a diagram illustrating the general signaling pathway of the Dopamine D₂ receptor, which is often targeted by benzamide derivatives.

Caption: Simplified Dopamine D₂ Receptor Antagonist Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of trifluoromethoxy-containing benzamide derivatives.

Synthesis Protocol: Representative Synthesis of 4-(Trifluoromethoxy)benzamide

This multi-step synthesis illustrates a common pathway to introduce the trifluoromethoxy group and form the final benzamide.

Caption: General workflow for the synthesis of 4-(Trifluoromethoxy)benzamide.

Step 1-2: Conversion of 4-(Trifluoromethoxy)aniline to 4-(Trifluoromethoxy)benzoic Acid (This conversion typically proceeds via a Sandmeyer reaction to form a nitrile, followed by hydrolysis.)

-